molecular formula C21H20ClN5O2S B2384229 7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 904580-80-9

7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2384229
CAS RN: 904580-80-9
M. Wt: 441.93
InChI Key: IXGBELJCALLGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C21H20ClN5O2S and its molecular weight is 441.93. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of phenyl-substituted triazolo-annelated quinazolines, including methods for generating a variety of derivatives through thionation or chlorination, provides foundational knowledge for creating compounds with potentially significant biological activities (R. Al-Salahi, 2010).
  • Research on solution phase parallel synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines has led to the identification of highly active and selective serotonin 5-HT(6) receptor antagonists, indicating the potential for these compounds in therapeutic applications (A. Ivachtchenko et al., 2010).

Biological Activities

  • Novel quinazoline derivatives have been investigated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, highlighting the potential of these compounds in addressing microbial infections (R. Al-Salahi et al., 2013).
  • A study on the synthesis, crystal structure, DFT, molecular docking, and antitumor activity of a specific triazoloquinazoline derivative provided insights into its interaction with proteins and its antitumor efficacy, suggesting the compound's potential in cancer therapy (Qing-mei Wu et al., 2022).

Chemical Transformations and Applications

  • Investigations into the synthesis and chemical transformations of partially hydrogenated triazoloquinazolines have expanded the understanding of these compounds' chemical behaviors, which is critical for designing molecules with desired properties for various applications (V. V. Lipson et al., 2006).

properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-5-(2-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-14-7-5-6-12-26(14)19-17-13-15(22)10-11-18(17)27-20(23-19)21(24-25-27)30(28,29)16-8-3-2-4-9-16/h2-4,8-11,13-14H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGBELJCALLGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.